

Toxicology and human health impacts of Azaspiracid Shellfish Poisoning (AZP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azaspirium	
Cat. No.:	B15196605	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracid Shellfish Poisoning (AZP) is a gastrointestinal illness caused by the consumption of shellfish contaminated with azaspiracids (AZAs), a group of polyether marine toxins.[1][2][3] First identified in the Netherlands in 1995 following the consumption of mussels from Killary Harbour, Ireland, AZP presents symptoms similar to diarrhetic shellfish poisoning (DSP), including nausea, vomiting, severe diarrhea, and stomach cramps.[2][4][5][6][7] The causative toxins are produced by dinoflagellates of the genera Azadinium and Amphidoma.[5][6] This guide provides a comprehensive overview of the toxicology, human health impacts, and experimental methodologies related to AZAs, with a focus on quantitative data and molecular mechanisms.

Toxicology and Human Health Impacts

Human consumption of shellfish contaminated with azaspiracids leads to acute gastrointestinal distress within hours of ingestion, with symptoms typically resolving within two to three days.[7] [8] To date, no long-term effects or fatalities in humans have been reported.[7] Regulatory limits have been established to protect consumers, with the European Union and the United States Food and Drug Administration setting an action level of 160 µg of AZA equivalents per kg of shellfish meat.[1][5][9]



In vivo animal studies have provided further insight into the toxic effects of AZAs. Intraperitoneal injection in mice induces neurotoxic-like symptoms, including progressive paralysis, respiratory difficulties, and convulsions, leading to death.[4][9][10][11] Oral administration in mice, while not typically causing diarrhea, results in immobility, tremors, and other severe symptoms.[9] Pathological changes observed in mice include damage to the small intestine, liver, and lymphoid organs.[7][11][12]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of various azaspiracid analogues.

Table 1: In Vivo Acute Toxicity of Azaspiracids in Mice			
AZA Analogue	Route of Administration	Metric	Value (µg/kg)
AZA1	Oral	LD50	443[9][10]
AZA2	Oral	LD50	626[9][10]
AZA3	Oral	LD50	875[9][10]
AZA1	Intraperitoneal (i.p.)	LD50	74[10]
AZA1	Intraperitoneal (i.p.)	Minimum Lethal Dose	150-200[10][12]
AZA2	Intraperitoneal (i.p.)	LD50	117[10]
AZA2	Intraperitoneal (i.p.)	Minimum Lethal Dose	110[7][9][11][12]
AZA3	Intraperitoneal (i.p.)	LD50	164[10]
AZA3	Intraperitoneal (i.p.)	Minimum Lethal Dose	140[7][9][11][12]
AZA4	Intraperitoneal (i.p.)	Lethal Dose	470[7][12]
AZA5	Intraperitoneal (i.p.)	Lethal Dose	< 1000[7][12]



Table 2: In Vitro Cytotoxicity of Azaspiracids		
AZA Analogue	Cell Line	Metric (72h exposure)
AZA1	Jurkat T lymphocytes	$IC50 = 5.1 \times 10^{-10} M[10]$
AZA-59	Jurkat T lymphocytes	$IC50 = 2.6 \times 10^{-9} M[10]$

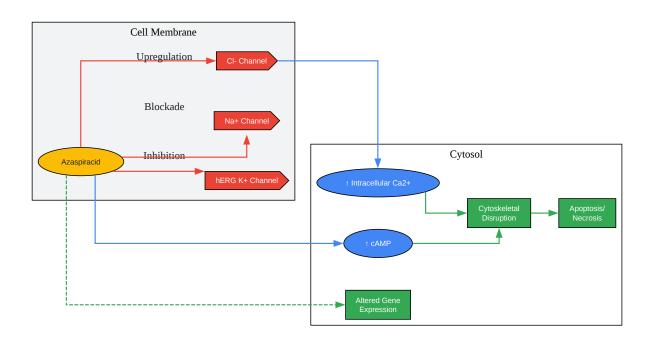
Mechanism of Action

The precise molecular mechanism of AZA toxicity is still under investigation, but significant evidence points to the disruption of ion channel function and intracellular signaling pathways.

Key Molecular Targets and Cellular Effects:

- Ion Channel Modulation: Azaspiracids have been shown to inhibit hERG voltage-gated potassium channels.[5][9] They may also affect sodium and chloride ion channels, leading to a dysregulation of cellular ion homeostasis.[9][13][14]
- Intracellular Signaling: AZAs can increase intracellular cyclic adenosine monophosphate (cAMP) and modulate cytosolic calcium levels.[15]
- Cytoskeletal Disruption: AZA1 has been observed to induce morphological changes and disarrangement of the actin cytoskeleton in various cell lines.[7][16]
- Apoptosis and Necrosis: Studies suggest that AZAs can induce both apoptotic and necrotic cell death pathways, with the involvement of caspases being cell-type dependent.[16][17]
- Other Cellular Effects: Azaspiracids have been found to cause a decline in cellular cholesterol levels and alter gene expression patterns in human cells.[18]





Click to download full resolution via product page

Caption: Proposed signaling pathway for Azaspiracid toxicity.

Experimental Protocols

1. Extraction and Purification of Azaspiracids from Shellfish

This protocol is a generalized procedure based on methods described in the literature.[2][4][19]

- Homogenization: Homogenize whole shellfish meat.
- Extraction: Extract the homogenized tissue with acetone.



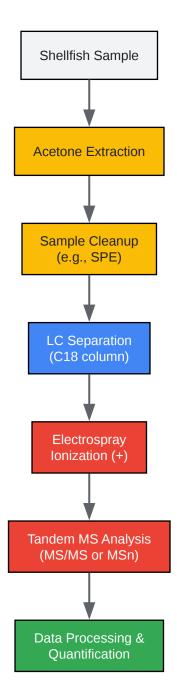
- Liquid-Liquid Partitioning: Partition the acetone extract with hexane and 80% aqueous methanol to remove lipids.
- · Chromatographic Purification:
 - Perform vacuum liquid chromatography on a silica gel column.
 - Further purify using size-exclusion chromatography (e.g., Sephadex LH-20).
 - Employ flash chromatography on a reversed-phase material (e.g., LiChroPrep RP-8).
 - The final purification step involves high-performance liquid chromatography (HPLC) on a
 C8 or C18 silica column to achieve >95% purity.
- 2. Analysis of Azaspiracids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of AZAs.[4][20][21][22]

- Sample Preparation: Extract toxins from shellfish tissue, often using an efficient procedure with minimal steps.
- · Chromatographic Separation:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often containing a modifier like trifluoroacetic acid.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Analysis: The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation. Product ions, typically resulting from the sequential loss of water molecules ([M+H-H₂O]⁺, [M+H-2H₂O]⁺), are monitored for unambiguous identification and quantification.



 Detection Limit: Highly sensitive methods can achieve detection limits in the low picogram range on-column.[20][21]



Click to download full resolution via product page

Caption: General workflow for the analysis of Azaspiracids.

3. In Vitro Cytotoxicity Assay using Jurkat T Lymphocytes



This cell-based assay is commonly used to assess the cytotoxic potential of AZA analogues. [10][23]

- Cell Culture: Culture Jurkat E6-1 T lymphocytes in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
- Toxin Exposure: Seed cells in 96-well plates and expose them to a range of concentrations
 of the AZA analogue of interest for specific time points (e.g., 24, 48, 72 hours).
- Viability Assessment: Determine cell viability using a suitable method, such as the MTS
 assay, which measures the metabolic activity of viable cells.
- Data Analysis: Calculate the concentration that inhibits cell viability by 50% (IC50) by fitting the dose-response data to a four-parameter logistic regression model.

Conclusion

Azaspiracids represent a significant and ongoing threat to seafood safety and human health. While the acute gastrointestinal symptoms of AZP are well-documented, the underlying molecular mechanisms of toxicity are complex and continue to be an active area of research. The inhibition of key ion channels, such as hERG, and the disruption of fundamental cellular processes highlight the potential for more subtle, yet significant, health impacts. Continued research, utilizing the advanced analytical and in vitro methodologies outlined in this guide, is crucial for a comprehensive understanding of AZA toxicology, the development of effective mitigation strategies, and the protection of public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts [oar.marine.ie]

Foundational & Exploratory





- 2. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marine biotoxins [fao.org]
- 5. Azaspiracid Wikipedia [en.wikipedia.org]
- 6. Azaspiracid Shellfish Poisoning Harmful Algal Blooms [hab.whoi.edu]
- 7. Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Current Research Status of Azaspiracids PMC [pmc.ncbi.nlm.nih.gov]
- 10. epic.awi.de [epic.awi.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.org [mdpi.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Azaspiracid substituent at C1 is relevant to in vitro toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Azaspiracid: An Emerging Algal Toxin NCCOS National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 19. vliz.be [vliz.be]
- 20. Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a method for the identification of azaspiracid in shellfish by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Structure Elucidation and in Vitro Toxicity of New Azaspiracids Isolated from the Marine Dinoflagellate Azadinium poporum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicology and human health impacts of Azaspiracid Shellfish Poisoning (AZP)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15196605#toxicology-and-human-health-impacts-of-azaspiracid-shellfish-poisoning-azp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com